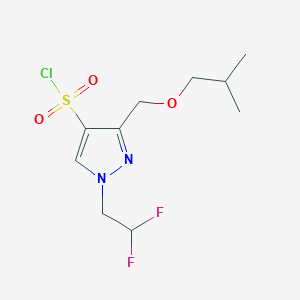

![molecular formula C14H13NOS2 B2763224 4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-89-4](/img/structure/B2763224.png)

4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

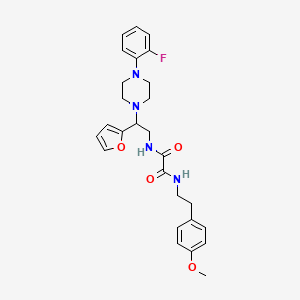

4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (4-BTHT) is a heterocyclic compound belonging to the thieno[3,2-f][1,4]thiazepin-5(2H)-one family. It is a white, crystalline compound with a molecular weight of 248.35 g/mol. 4-BTHT has attracted the attention of researchers due to its potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Synthesis

Efficient synthesis techniques have been developed for derivatives of benzothiazepines, demonstrating significant antimicrobial activities. For instance, Asha V. Chate and colleagues (2011) utilized ultrasound irradiation to synthesize a novel series of benzothiazepine derivatives, showing promising antimicrobial properties when compared to standard reference drugs. This method emphasizes economical and environmental benefits due to its simplicity and efficiency in isolation and purification processes (Chate et al., 2011).

Antimalarial Activity

Another area of application is in the development of antimalarial agents. Gabin Mwande-Maguene and team (2011) described the synthesis of ferrocenyl benzodiazepines via microwave-assisted irradiation, which showed notable antimalarial activity against Plasmodium falciparum strains. This method proved more efficient, yielding higher product amounts in shorter times compared to traditional synthesis methods (Mwande-Maguene et al., 2011).

Anticonvulsant and Psychotropic Agents

Research has also explored the synthesis of benzothiazepines for their potential anticonvulsant and psychotropic activities. Studies like those conducted by S. Grasso and colleagues (2001) have reported on the synthesis and evaluation of benzodiazepin-4-(thi)ones for marked anticonvulsant properties, showing promise for the development of new therapeutic agents in this domain (Grasso et al., 2001).

Synthesis of Heterocyclic Compounds

Additionally, the synthesis of fused heterocyclic compounds from benzothiazepine derivatives has been explored for the creation of pharmacologically relevant molecules. A. Khodairy and colleagues (2013) described reactions leading to the formation of various heterocyclic structures, demonstrating the versatility and potential of benzothiazepines as precursors in medicinal chemistry (Khodairy et al., 2013).

Innovative Synthesis Methods

Innovative synthesis methods for benzothiazepines have been developed to enhance efficiency and selectivity. For instance, "on water" synthesis catalyzed by sodium dodecyl sulfate (SDS) has been reported by G. Sharma and colleagues (2008), offering an environmentally friendly and highly chemoselective approach to synthesizing dihydro-1,5-benzothiazepines (Sharma et al., 2008).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in electrochemical processes .

Biochemical Pathways

The compound is part of a class of polymers that are used in electrochromic materials . These materials change color when an electric charge is applied. The compound is involved in the absorption of visible light, which is crucial for applications such as smart windows, electronic paper, and automotive rear-view mirrors .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The compound is known to be involved in the creation of electrochromic materials . These materials have the ability to change color when an electric charge is applied. This property is particularly useful in various applications such as smart windows, electronic paper, and automotive rear-view mirrors .

Eigenschaften

IUPAC Name |

4-benzyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c16-13-12-6-8-17-14(12)18-9-7-15(13)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPLQBJPWQIERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)

![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)